Core Basicity vs Quinuclidine
The protonation state of the bridgehead nitrogen directly impacts solubility, permeability, and receptor interactions. Experimental pKa measurement shows the 1-azabicyclo[2.2.1]heptane core is 0.4 log units less basic than quinuclidine (1-azabicyclo[2.2.2]octane) [1]. This difference arises from increased ring strain and higher s-character of the nitrogen lone pair in the smaller [2.2.1] system [1].
| Evidence Dimension | Aqueous pKa of the tertiary amine nitrogen |
|---|---|
| Target Compound Data | 1-Azabicyclo[2.2.1]heptane (core scaffold): pKa = 11.1 (±0.1) [1] |
| Comparator Or Baseline | Quinuclidine (1-azabicyclo[2.2.2]octane): pKa = 11.5 (±0.1) [1] |
| Quantified Difference | ΔpKa = -0.4 (less basic by a factor of ~2.5 in proton affinity) |
| Conditions | Measured at 25 °C; no substituent at the 4-position in this comparison [1] |
Why This Matters
A 0.4-unit pKa difference translates to altered ionization at physiological pH, affecting passive membrane permeability and lysosomal trapping; procurement of the [2.2.1] scaffold vs quinuclidine may be strategically advantageous when lower basicity is desired to mitigate hERG or phospholipidosis risk.
- [1] Physical property determinations of 1-azahomocubane (4). Table 1: pKa values for 1-azabicyclo[2.2.1]heptane (26) and 1-azabicyclo[2.2.2]octane (27). PMC Article PMC10016339, 2023. View Source
